3-bromo-N-(2-methylpropyl)Benzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-methylpropyl)Benzeneethanamine is an organic compound with the molecular formula C12H18BrN. It is a derivative of benzeneethanamine, where a bromine atom is substituted at the third position of the benzene ring, and an N-(2-methylpropyl) group is attached to the ethanamine moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methylpropyl)Benzeneethanamine typically involves electrophilic aromatic substitution reactions. The bromination of benzeneethanamine can be achieved using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from benzene derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(2-methylpropyl)Benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the parent benzeneethanamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Benzeneethanamine.
Substitution: Various substituted benzeneethanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-methylpropyl)Benzeneethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-methylpropyl)Benzeneethanamine involves its interaction with specific molecular targets. The bromine atom and the N-(2-methylpropyl) group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanamine: The parent compound without the bromine and N-(2-methylpropyl) substitutions.
3-bromo-N-methylbenzeneethanamine: A similar compound with a methyl group instead of the N-(2-methylpropyl) group
Uniqueness
3-bromo-N-(2-methylpropyl)Benzeneethanamine is unique due to the presence of both the bromine atom and the N-(2-methylpropyl) group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
919347-78-7 |
---|---|
Molekularformel |
C12H18BrN |
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
N-[2-(3-bromophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-10(2)9-14-7-6-11-4-3-5-12(13)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3 |
InChI-Schlüssel |
ZXDVYWCFFXIAGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.